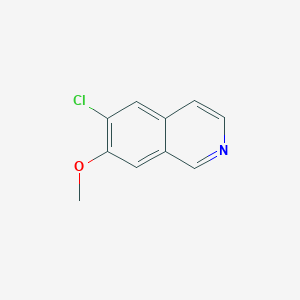

Isoquinoline, 6-chloro-7-methoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Isoquinoline, 6-chloro-7-methoxy-” is a chemical compound with the molecular formula C10H8ClNO . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound . The isoquinoline structure consists of a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of “Isoquinoline, 6-chloro-7-methoxy-” consists of a benzene ring fused to a pyridine ring, similar to other isoquinoline compounds . The molecular weight is approximately 193.63 g/mol .Applications De Recherche Scientifique

Pharmacological Effects on Blood Pressure and Smooth Muscle

Research has shown that isoquinolines have significant effects on blood pressure, respiration, and smooth muscle. A study by Fassett and Hjort (1938) found that secondary amine isoquinolines have pressor activity, influencing blood pressure and pulse rate. They observed that hydroxy groups enhance pressor action, whereas methoxy and ethoxy groups decrease it. Specifically, the pressor action is most pronounced when hydroxy groups are in the 6,7 position. Furthermore, tertiary amine isoquinolines were associated with depressor activity, and modifications to the ethoxy group in the 6,7 position of N-methyl compounds increased depressor action significantly. Their findings suggest that the physiological actions of isoquinolines can be closely linked to their chemical constitution, offering insights into their potential pharmacological applications (Fassett & Hjort, 1938).

Interaction with Melatonin Receptors

Faust et al. (2000) explored the interaction of isoquinoline derivatives with melatonin receptors, identifying compounds with varying agonist and antagonist potency. This study prepared derivatives like 6H-isoindolo[2,1-a]indoles and 5,6-dihydroindolo[2,1-a]isoquinolines to investigate the melatonin receptor binding site. The research demonstrated that specific substitutions on the isoquinoline structure could significantly affect binding affinities and functional responses, suggesting potential applications in designing melatonin receptor modulators (Faust et al., 2000).

Antimicrobial and Cytotoxic Activities

Isoquinoline alkaloids from Litsea cubeba, including methoxylcarbonyl derivatives, have shown notable antimicrobial and cytotoxic activities. Zhang et al. (2012) isolated novel isoquinoline alkaloids demonstrating significant antimicrobial activity against bacteria and fungi, as well as cytotoxicity against tumor cell lines. This indicates the potential of isoquinoline derivatives in developing new antimicrobial and anticancer therapies (Zhang et al., 2012).

Chemotherapeutic Potential

Further research into methoxy-substituted isoquinolines has identified compounds with potent inhibitory effects on tubulin polymerization, a crucial mechanism in cancer cell proliferation. Gastpar et al. (1998) found that derivatives like 3-formyl-6-methoxy-2-phenylindoles disrupt microtubule assembly, demonstrating the chemotherapeutic potential of isoquinoline derivatives in targeting cancer cell division mechanisms (Gastpar et al., 1998).

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-7-methoxyisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQNCHDESCWCLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN=CC2=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-methoxyisoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylpiperidin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2472710.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2472713.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2472726.png)

![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2472727.png)

![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2472729.png)